molecular formula C13H13N3O4 B2561418 1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid CAS No. 866844-61-3

1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid

Cat. No. B2561418
CAS RN: 866844-61-3
M. Wt: 275.264
InChI Key: NSVCEYUVOQWMTL-UHFFFAOYSA-N
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Description

“1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid” is a compound that contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds, including this one, are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized using various strategies. One common method involves the use of 3-amino-1,2,4-triazole . The synthesis of these compounds often involves accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Molecular Structure Analysis

Triazole compounds, including “1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid”, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Safety And Hazards

While triazole compounds have a broad range of therapeutic applications, they also have potential adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-8-3-5-9(6-4-8)7-16-11(13(19)20)10(12(17)18)14-15-16/h3-6H,2,7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCEYUVOQWMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid

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